molecular formula C22H18FN3OS B2470698 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895418-06-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2470698
CAS No.: 895418-06-1
M. Wt: 391.46
InChI Key: HTZXKINLMBPVRS-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization.

The next step involves the introduction of the dimethyl groups at positions 4 and 5 of the benzothiazole ring. This can be accomplished through a Friedel-Crafts alkylation reaction using dimethyl sulfate as the alkylating agent.

The final step is the coupling of the benzothiazole derivative with 2-fluorobenzoyl chloride and pyridin-3-ylmethanamine. This can be achieved through an amide coupling reaction using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler derivative with similar biological activities.

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    4,5-Dimethylbenzothiazole: Shares structural similarities but lacks the additional functional groups.

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of the fluorine atom and the pyridin-3-ylmethyl group. These functional groups enhance its biological activity and specificity towards certain molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-9-10-19-20(15(14)2)25-22(28-19)26(13-16-6-5-11-24-12-16)21(27)17-7-3-4-8-18(17)23/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZXKINLMBPVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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